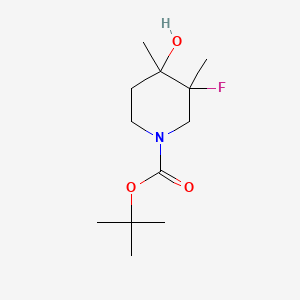

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, along with fluorine, hydroxyl, and methyl substituents at positions 3 and 4. This compound is of interest in pharmaceutical and organic chemistry due to its unique stereoelectronic properties. The methyl groups at positions 3 and 4 may sterically hinder certain reactions, making this compound a valuable intermediate for selective derivatization.

Properties

Molecular Formula |

C12H22FNO3 |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H22FNO3/c1-10(2,3)17-9(15)14-7-6-12(5,16)11(4,13)8-14/h16H,6-8H2,1-5H3 |

InChI Key |

UQEVWYLSSRQACN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1(C)F)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis of this compound typically involves:

- Construction of the piperidine ring with appropriate substitution.

- Introduction of the fluorine atom at the 3-position.

- Installation of the hydroxy group at the 4-position with stereochemical control.

- Protection of the nitrogen with a tert-butyl carbamate (Boc) group.

The key challenge is controlling the stereochemistry at the 3- and 4-positions, as both centers are chiral and bear substituents (fluoro, hydroxy, methyl) that influence the final stereochemical outcome.

Preparation from Piperidine Precursors

A common synthetic route starts from piperidine derivatives such as 1-piperidinecarboxylic acid or its protected forms. Fluorination and hydroxylation steps are introduced via nucleophilic substitution or electrophilic addition reactions on suitably activated intermediates.

Detailed Preparation Methods

Fluorination and Hydroxylation via Lactone Intermediates (Patent WO2014200786A1)

A patented process describes the preparation of N-protected piperidine derivatives with fluorine and hydroxy substituents using lactone intermediates and sulfonate chemistry:

Step A: Reaction of a lactone intermediate with an aqueous base (1–10 equivalents, typically 1.5–2.0 equivalents) and a tertiary amine base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM). TEA is preferred.

Step B: Nucleophilic substitution with thiols like 2-mercaptoacetic acid under controlled temperature (30–90°C, typically 45–70°C) for 18–30 hours to introduce functional groups.

Step C: Further transformations including sulfation using reagents such as chlorosulfonic acid or trifluoromethanesulfonic acid (Me3SiOTf), typically at low temperatures (-10°C to 25°C).

Step D: Removal of the Boc protecting group using trimethylsilyl iodide (TMSI) in solvents like acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature.

This multi-step sequence allows for the introduction of fluorine and hydroxy groups with stereochemical control and protection group management.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| A | Lactone + aqueous base (1.5–2 eq) + TEA (1–3 eq) | Ring opening/activation | TEA preferred base |

| B | Thiols (2-mercaptoacetic acid, 3–6 eq), 45–70°C, 18–30h | Nucleophilic substitution | Controls substitution pattern |

| C | Sulfating agents (chlorosulfonic acid, Me3SiOTf) | Sulfation/modification | Low temperature (-10 to 25°C) |

| D | TMSI (0.2–1.4 eq), MeCN/DCM, -20 to 25°C | Boc deprotection | Formation of TMS carbamate intermediate |

Catalytic Hydrogenation of Benzyl-Protected Intermediates

Another method involves catalytic hydrogenation of tert-butyl 3-fluoro-4-(benzylamino)piperidine-1-carboxylate to yield the corresponding 4-amino derivative, which can be further converted to hydroxy analogs:

Reaction conditions: ammonium formate as hydrogen donor, 10% palladium on activated carbon catalyst in methanol at 50°C for 1 hour.

The benzyl protecting group is removed cleanly, yielding tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate in quantitative yield.

This intermediate can be further functionalized to introduce hydroxy and methyl groups at the 4-position.

Reduction and Resolution of Racemic Mixtures

Synthesis of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves:

Reduction of keto intermediates using sodium borohydride in methanol.

Chiral resolution using chiral stationary phases such as Chiralpak AD-H to separate enantiomers.

This approach can be adapted to introduce methyl groups at the 3- and 4-positions by starting from appropriately substituted precursors.

Oxidation and Functional Group Transformations

Oxidation of hydroxylated piperidine derivatives using Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature can convert hydroxy groups to keto groups, enabling further functionalization:

The crude product is purified by drying over magnesium sulfate and molecular sieves to obtain pure tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Subsequent Wittig or Horner-Wadsworth-Emmons reactions introduce alkene or ester functionalities.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|

| Lactone ring opening (Step A) | Aqueous base (1.5–2 eq), TEA (1–3 eq) | 10–25 | 0.5–15 h | Controlled base equivalents critical |

| Nucleophilic substitution (Step B) | 2-Mercaptoacetic acid (3–6 eq) | 45–70 | 18–30 h | Preferred nucleophile |

| Sulfation (Step C) | Chlorosulfonic acid or Me3SiOTf (1.5–7 eq) | -10 to 25 | 1–6 h | Low temperature to avoid side reactions |

| Boc deprotection (Step D) | TMSI (0.2–1.4 eq), MeCN/DCM | -20 to 25 | 1 h | Formation of TMS carbamate intermediate |

| Catalytic hydrogenation | Ammonium formate, 10% Pd/C, MeOH | 50 | 1 h | Quantitative yield |

| Reduction of keto intermediates | Sodium borohydride, methanol | RT | 2 h | Followed by chiral resolution |

| Oxidation with Dess-Martin periodinane | Dess-Martin periodinane, CH2Cl2, inert atmosphere | RT | Until completion | Purification with molecular sieves |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Regeneration of hydroxyl derivatives

Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes by forming stable complexes or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Substituent Variations in Piperidine Carboxylates

The following table compares the target compound with structurally similar tert-butyl piperidine carboxylates, highlighting differences in substituents and physical properties:

Key Structural and Functional Differences

- Fluorine vs. Hydroxyl/Oxo Groups: The target compound’s single fluorine and hydroxyl substituents contrast with analogs like the difluoro-dihydroxy derivative , which may exhibit higher solubility due to additional hydroxyl groups. Conversely, the oxo-containing analog lacks hydrogen-bonding donors, reducing polarity.

- Methyl Groups: The 3,4-dimethyl substitution in the target compound is rare among analogs. This feature may confer steric protection to the hydroxyl group, reducing oxidation susceptibility compared to non-methylated derivatives.

- Amino vs. Hydroxyl Functionality: Amino-substituted analogs (e.g., PK03447E-1 ) are more basic and prone to protonation, altering their behavior in acidic environments compared to the hydroxyl-containing target compound.

Biological Activity

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its complex structure and potential biological activities. This compound features a tert-butyl group, a fluorine atom at the 3-position, and a hydroxy group at the 4-position of the piperidine ring, which may enhance its pharmacological profile through various mechanisms of action.

- Molecular Formula : C₁₀H₁₈FNO₃

- Molecular Weight : 219.25 g/mol

- CAS Number : 1418193-04-0

- Density : 1.2 g/cm³

- Boiling Point : Approximately 300.8 °C at 760 mmHg

Structural Characteristics

The unique combination of functional groups in this compound allows for diverse interactions with biological targets. The hydroxy group can engage in hydrogen bonding, while the fluorine atom may affect lipophilicity, enhancing membrane permeability and bioavailability.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

Anti-inflammatory Properties

The presence of the hydroxy group suggests that this compound may possess anti-inflammatory properties. Similar piperidine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be particularly beneficial in treating chronic inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer activity. Research on structurally related compounds has revealed their capacity to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The unique structure of this compound might enhance its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Differences |

|---|---|---|

| tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | 0.92 | Lacks fluorine substitution; different stereochemistry |

| cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1.00 | Identical structure; differs only in stereochemistry |

| tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 0.92 | Contains two fluorine atoms; altered reactivity |

| trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 0.88 | Different stereochemistry; impacts biological activity |

| tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 0.88 | Contains an amino group instead of hydroxy |

This table highlights how the structural variations among related compounds can influence their biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

- Neuropharmacology : A study indicated that certain piperidine derivatives can significantly enhance serotonin levels in the brain, suggesting potential applications in treating mood disorders .

- Anti-inflammatory Activity : Research demonstrated that similar compounds effectively reduced inflammation markers in animal models of arthritis, indicating a promising avenue for therapeutic development .

- Anticancer Studies : In vitro experiments showed that structurally related compounds induced apoptosis in various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.